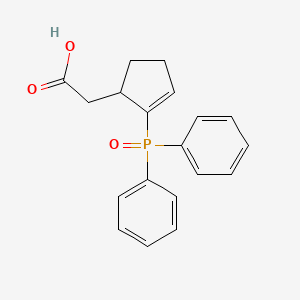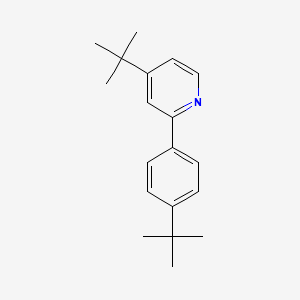
Ethane-1,2-diamine;iron(2+);sulfuric acid;sulfate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
This compound is typically found as a white to off-white powder or crystals and is soluble in water . It is used in various scientific and industrial applications due to its unique chemical properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of ethane-1,2-diamine;iron(2+);sulfuric acid;sulfate involves the reaction of iron(II) sulfate with ethane-1,2-diamine in the presence of sulfuric acid. The reaction typically occurs under controlled temperature and pH conditions to ensure the formation of the desired product . The general reaction can be represented as follows:
[ \text{FeSO}_4 + \text{NH}_2\text{CH}_2\text{CH}_2\text{NH}_2 + \text{H}_2\text{SO}_4 \rightarrow \text{C}2\text{H}{10}\text{FeN}_2\text{O}_8\text{S}_2 ]
Industrial Production Methods
In industrial settings, the production of this compound involves large-scale reactions using high-purity reagents and controlled environments to ensure consistency and quality. The process may include steps such as crystallization, filtration, and drying to obtain the final product in its pure form .
Analyse Des Réactions Chimiques
Types of Reactions
Ethane-1,2-diamine;iron(2+);sulfuric acid;sulfate undergoes various chemical reactions, including:
Oxidation: The iron(2+) ion can be oxidized to iron(3+) under certain conditions.
Reduction: The compound can act as a reducing agent in some reactions.
Substitution: The ethane-1,2-diamine ligand can be substituted with other ligands in coordination chemistry.
Common Reagents and Conditions
Common reagents used in reactions with this compound include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various ligands for substitution reactions. The conditions for these reactions typically involve controlled temperatures, pH levels, and solvent environments .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield iron(3+) complexes, while substitution reactions can produce a variety of coordination compounds with different ligands .
Applications De Recherche Scientifique
Ethane-1,2-diamine;iron(2+);sulfuric acid;sulfate has several scientific research applications, including:
Chemistry: Used as a reagent in coordination chemistry and catalysis studies.
Biology: Investigated for its potential role in biological systems and interactions with biomolecules.
Medicine: Explored for its potential therapeutic applications, particularly in iron supplementation and treatment of iron-deficiency anemia.
Mécanisme D'action
The mechanism of action of ethane-1,2-diamine;iron(2+);sulfuric acid;sulfate involves its ability to coordinate with other molecules and ions. The iron(2+) ion can form coordination complexes with various ligands, influencing the reactivity and stability of the compound. The ethane-1,2-diamine ligand provides additional stability through chelation, enhancing the compound’s effectiveness in various applications .
Comparaison Avec Des Composés Similaires
Similar Compounds
Ferrous ammonium sulfate: Similar in its iron(2+) content but differs in the ligand structure.
Ferric ammonium sulfate: Contains iron(3+) instead of iron(2+), leading to different chemical properties.
Ethylenediamine tetraacetic acid (EDTA): A chelating agent with multiple coordination sites, used in various applications.
Uniqueness
Ethane-1,2-diamine;iron(2+);sulfuric acid;sulfate is unique due to its specific combination of iron(2+), ethane-1,2-diamine, and sulfate ions. This combination provides distinct chemical properties, such as its solubility in water and its ability to form stable coordination complexes .
Propriétés
Formule moléculaire |
C2H10FeN2O8S2 |
|---|---|
Poids moléculaire |
310.1 g/mol |
Nom IUPAC |
ethane-1,2-diamine;iron(2+);sulfuric acid;sulfate |
InChI |
InChI=1S/C2H8N2.Fe.2H2O4S/c3-1-2-4;;2*1-5(2,3)4/h1-4H2;;2*(H2,1,2,3,4)/q;+2;;/p-2 |
Clé InChI |
KLLMHEWAYVXMSW-UHFFFAOYSA-L |
SMILES canonique |
C(CN)N.OS(=O)(=O)O.[O-]S(=O)(=O)[O-].[Fe+2] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![5-(But-3-en-1-yl)-1,3-difluoro-2-{[4-(trifluoromethyl)phenyl]ethynyl}benzene](/img/structure/B12518192.png)
![Phosphine, [2-(phenylseleno)ethyl]-](/img/structure/B12518193.png)
![Tert-butyl [2-(2-amino-1,3-thiazol-5-yl)ethyl]carbamate](/img/structure/B12518197.png)
![2-Azabicyclo[2.2.1]heptane-3-thione](/img/structure/B12518206.png)

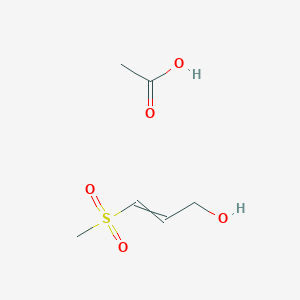
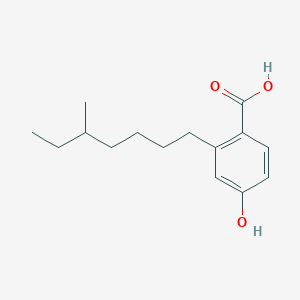
![5-{[3-Chloro-4-(2,3-dihydroxypropoxy)phenyl]methylidene}-3-(2-methylphenyl)-2-(propylimino)-1,3-thiazolidin-4-one](/img/structure/B12518248.png)

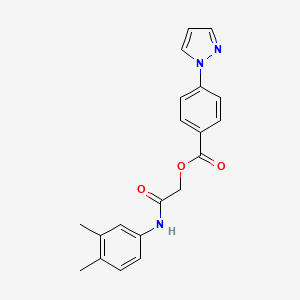
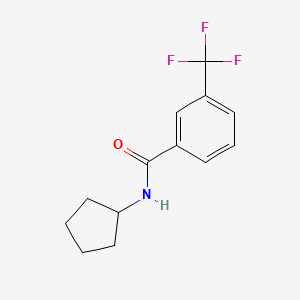
![2-Methoxy-4-[3-(4-nitrophenyl)-5,6-dihydro-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl]phenol](/img/structure/B12518270.png)
